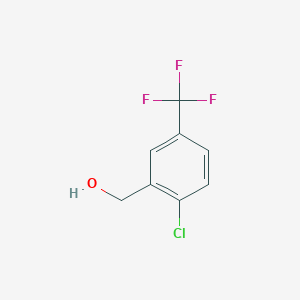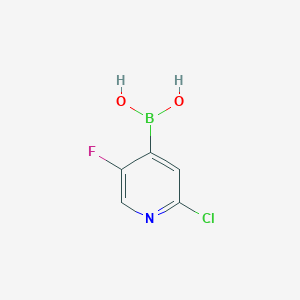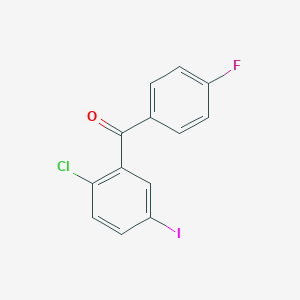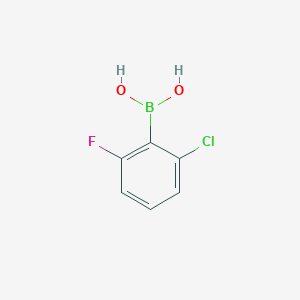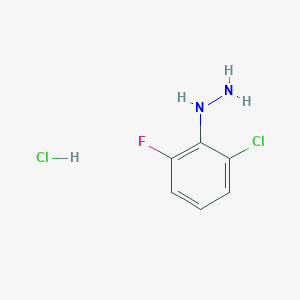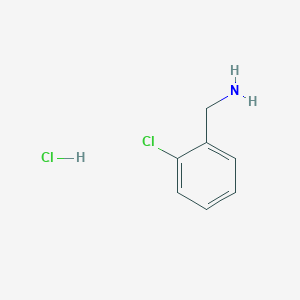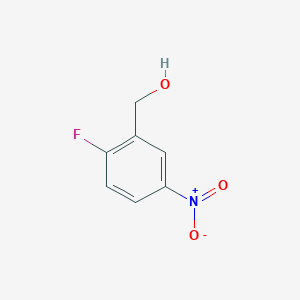
(2-Fluoro-5-nitrophenyl)methanol
描述
“(2-Fluoro-5-nitrophenyl)methanol” is an organic compound with the molecular formula C7H6FNO3 . It is a derivative of phenol, with a nitro group (-NO2) and a fluoro group (-F) attached to the phenyl ring .
Physical And Chemical Properties Analysis
“(2-Fluoro-5-nitrophenyl)methanol” has a molecular weight of 171.13 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 319.0±27.0 °C at 760 mmHg . The melting point is 68-71ºC (lit.) . The flash point is 146.8±23.7 °C .科学研究应用
Now, let’s dive into the six unique applications:
2. Anti-Virulence Compound Development
Field: Medicinal Chemistry
Summary
Researchers have investigated (2-Fluoro-5-nitrophenyl)methanol as a potential anti-virulence compound targeting iron acquisition in mycobacteria. Specifically, it inhibits the salicylate synthase MbtI from Mycobacterium tuberculosis (Mtb).
Methods of Application
Results and Outcomes
- (2-Fluoro-5-nitrophenyl)methanol derivatives may serve as lead compounds for developing novel anti-tuberculosis drugs .
3. Radiolabeling for Medical Imaging
Field: Nuclear Medicine
Summary
Researchers have investigated fluorination methods to incorporate the radioactive isotope F-18 into (2-Fluoro-5-nitrophenyl)methanol. These radiolabeled compounds can be used in medical imaging techniques like positron emission tomography (PET).
Methods of Application
Results and Outcomes
- Quantitative data on radiotracer uptake and distribution.
These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊
安全和危害
The compound is labeled with the signal word “Warning” and the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P338, P351 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
(2-fluoro-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIOUOYJVOSTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403284 | |
| Record name | (2-fluoro-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-nitrophenyl)methanol | |
CAS RN |
63878-73-9 | |
| Record name | 2-Fluoro-5-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63878-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-fluoro-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-5-nitrophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


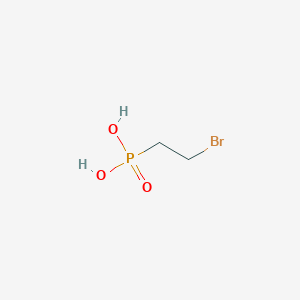
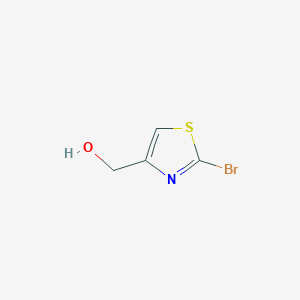

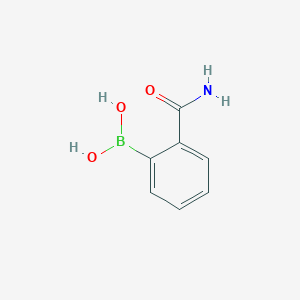
![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)
![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)
